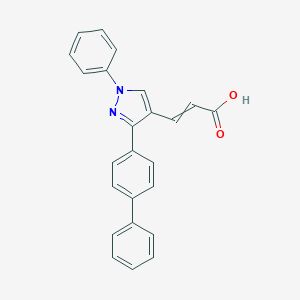

3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(E)-3-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O2/c27-23(28)16-15-21-17-26(22-9-5-2-6-10-22)25-24(21)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-17H,(H,27,28)/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNAVQZPGXQKGS-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=CC(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=C/C(=O)O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

An In-depth Technical Guide to the Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex heterocyclic compound featuring a central pyrazole core substituted with phenyl and biphenyl groups, and an acrylic acid moiety. Molecules with such intricate architectures are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. The biphenyl group can enhance π-π stacking interactions with biological targets, while the pyrazole core is a well-established pharmacophore found in numerous approved drugs. The acrylic acid functional group offers a site for further chemical modification or can itself contribute to the molecule's biological profile.

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this target molecule. The presented synthetic strategy is a multi-step process designed for clarity, efficiency, and adaptability in a standard organic chemistry laboratory. Each step is detailed with explanations for the choice of reagents and conditions, drawing upon established and reliable organic transformations.

Overall Synthetic Strategy

The synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is most effectively approached through a convergent four-step sequence. This strategy involves the initial construction of a biphenyl ketone, followed by the formation of the pyrazole ring, subsequent formylation at the C4 position of the pyrazole, and finally, the introduction of the acrylic acid side chain.

Caption: Overall synthetic workflow for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.

Experimental Protocols

Step 1: Synthesis of 1-(Biphenyl-4-yl)ethanone via Suzuki-Miyaura Coupling

The initial step involves the creation of the biphenyl scaffold through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This reaction is highly efficient for forming carbon-carbon bonds between aryl halides and arylboronic acids.

Reaction Scheme:

4-Bromoacetophenone + 4-Biphenylboronic acid --(Pd(PPh₃)₄, K₂CO₃, Toluene/Water)--> 1-(Biphenyl-4-yl)ethanone

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 4-Bromoacetophenone | 199.04 | 10.0 g | 50.2 mmol |

| 4-Biphenylboronic acid | 197.02 | 10.9 g | 55.2 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.16 g | 1.0 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.9 g | 100.5 mmol |

| Toluene | - | 200 mL | - |

| Deionized Water | - | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromoacetophenone (10.0 g, 50.2 mmol), 4-biphenylboronic acid (10.9 g, 55.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.16 g, 1.0 mmol).

-

Add toluene (200 mL) and a solution of potassium carbonate (13.9 g, 100.5 mmol) in deionized water (100 mL).

-

The reaction mixture is degassed by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-(biphenyl-4-yl)ethanone as a white solid.

Step 2: Synthesis of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole

The pyrazole ring is constructed via the condensation of the previously synthesized ketone with phenylhydrazine.[6]

Reaction Scheme:

1-(Biphenyl-4-yl)ethanone + Phenylhydrazine --(Acetic Acid, Ethanol)--> 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-(Biphenyl-4-yl)ethanone | 196.25 | 9.0 g | 45.9 mmol |

| Phenylhydrazine | 108.14 | 5.5 g (5.0 mL) | 50.5 mmol |

| Glacial Acetic Acid | 60.05 | 5 mL | - |

| Ethanol | 46.07 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(biphenyl-4-yl)ethanone (9.0 g, 45.9 mmol) in ethanol (150 mL).

-

Add phenylhydrazine (5.0 mL, 50.5 mmol) and glacial acetic acid (5 mL) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 6-8 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume by approximately half under reduced pressure.

-

Pour the concentrated mixture into ice-cold water (200 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole. The product can be further purified by recrystallization from ethanol if necessary.

Step 3: Synthesis of 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This step introduces a formyl group at the C4 position of the pyrazole ring, a crucial intermediate for the final step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.[7][8][9][10][11][12]

Reaction Scheme:

3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole + POCl₃/DMF --> 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole | 296.37 | 8.0 g | 27.0 mmol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 12.4 g (7.5 mL) | 81.0 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Sodium Hydroxide (NaOH) solution (10%) | - | As needed | - |

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 50 mL) to 0 °C in an ice bath.

-

Add phosphorus oxychloride (7.5 mL, 81.0 mmol) dropwise to the cold DMF with constant stirring. The Vilsmeier reagent will form as a viscous, often colored complex.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole (8.0 g, 27.0 mmol) in DMF (20 mL) dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (300 g) with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if needed.

Step 4: Synthesis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid via Knoevenagel-Doebner Condensation

The final step involves the condensation of the pyrazole-4-carbaldehyde with malonic acid, followed by decarboxylation, to yield the target acrylic acid. The Knoevenagel-Doebner modification is well-suited for this transformation.[13][14][15][16][17][18]

Reaction Scheme:

3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde + Malonic Acid --(Pyridine, Piperidine)--> 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |

| 3-(Biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 324.38 | 6.0 g | 18.5 mmol |

| Malonic Acid | 104.06 | 3.85 g | 37.0 mmol |

| Pyridine | 79.10 | 50 mL | - |

| Piperidine | 85.15 | 1.0 mL | - |

| Hydrochloric Acid (HCl), concentrated | - | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3-(biphenyl-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (6.0 g, 18.5 mmol) and malonic acid (3.85 g, 37.0 mmol) in pyridine (50 mL).

-

Add piperidine (1.0 mL) as a catalyst.

-

Heat the reaction mixture to reflux for 4-5 hours. The evolution of CO₂ indicates the progression of the decarboxylation.

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Stir the mixture until a precipitate forms.

-

Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry.

-

Recrystallize the crude product from a suitable solvent system such as ethanol/water or acetic acid/water to obtain pure 3-(3-biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.

Characterization

The identity and purity of the final product and all intermediates should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C=C of the acrylic group).

-

Melting Point: To assess the purity of the crystalline solid.

Discussion of Mechanistic Principles

The success of this synthetic route hinges on the strategic application of well-understood reaction mechanisms.

Caption: Key mechanistic steps in the Suzuki-Miyaura and Knoevenagel-Doebner reactions.

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the biphenyl product and regenerate the catalyst.[19] The use of a base is crucial for the transmetalation step.

The Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. The electron-rich pyrazole ring then attacks this electrophile, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the aldehyde during aqueous workup.[7]

The Knoevenagel-Doebner condensation is initiated by the deprotonation of malonic acid by a base (piperidine) to form a nucleophilic enolate.[13][14] This enolate then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting intermediate undergoes dehydration and, facilitated by the pyridine solvent and heat, decarboxylation to yield the α,β-unsaturated acrylic acid product.[16]

Conclusion

This guide has outlined a robust and reproducible synthetic protocol for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. By employing a series of well-established and high-yielding reactions, this molecule can be efficiently prepared in a laboratory setting. The detailed step-by-step procedures, along with the rationale behind the choice of reagents and conditions, provide a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science to access this and structurally related compounds for further investigation.

References

-

Hegyi G, Szasz O, Szasz A. Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press; 2017. Available from: [Link]

-

Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI) | Request PDF. ResearchGate. Available from: [Link]

-

Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. RJPBCS. Available from: [Link]3].pdf

-

5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. Available from: [Link]

- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.

-

3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available from: [Link]

-

Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health. Available from: [Link]

-

Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Available from: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Available from: [Link]

-

2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. MDPI. Available from: [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. ResearchGate. Available from: [Link]

-

Microwave-assisted Vilsmeier-Haack synthesis of Pyrazole-4-carbaldehydes | Request PDF. ResearchGate. Available from: [Link]

-

(a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available from: [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available from: [Link]

-

Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available from: [Link]

-

Synthesis of Acrylamides via the Doebner–Knoevenagel Condensation | The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. quod.lib.umich.edu [quod.lib.umich.edu]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 15. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 16. Knoevenagel Condensation [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

1H and 13C NMR characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of novel organic compounds. This guide provides a comprehensive, in-depth analysis of the one- and two-dimensional NMR characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. Pyrazole derivatives are prominent scaffolds in pharmaceutical chemistry, and precise structural verification is a critical step in drug discovery and development.[1] This document moves beyond a simple recitation of data, offering a strategic rationale for the selection of specific NMR experiments, a detailed protocol for data acquisition, and a predictive analysis of the expected spectral features. We will explore how a synergistic application of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments culminates in the complete and confident assignment of all proton and carbon signals, thereby confirming the molecular architecture.

Introduction: The Imperative for Rigorous Structural Verification

The molecule at the core of this guide, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, is a complex structure featuring multiple aromatic systems and a reactive acrylic acid moiety. Each component—the N-phenyl ring, the C3-biphenyl system, the tetrasubstituted pyrazole core, and the acrylic acid sidechain—presents unique spectroscopic signatures. The primary challenge and objective of this work are to dissect and assign these signatures correctly. An error in structural assignment can have profound consequences in a drug development pipeline, making the methodologies described herein essential for ensuring scientific integrity. This guide serves as a blueprint for researchers tackling the characterization of similarly complex heterocyclic compounds.

Molecular Structure and Atom Numbering Convention

For clarity and precision in spectral assignment, a systematic atom numbering convention is essential. The structure below will be used as the reference throughout this guide.

Caption: Molecular structure and numbering scheme.

Experimental Protocol: A Self-Validating Workflow

The choice of experimental conditions is paramount for acquiring high-quality, interpretable NMR data. The following protocol is designed to be a self-validating system, where each experiment provides a layer of data that confirms and builds upon the last.

Sample Preparation

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity ensures solubility of the carboxylic acid, and its high boiling point allows for variable temperature experiments if needed. Crucially, the acidic proton of the carboxylic acid (COOH) is observable as a broad singlet in DMSO-d₆, whereas it would rapidly exchange with deuterium in solvents like D₂O or CD₃OD, rendering it invisible.

-

Concentration: Prepare a solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. This concentration provides an excellent signal-to-noise ratio for both ¹H and the less sensitive ¹³C nuclei in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, modern spectrometers can reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H; δ ≈ 39.52 ppm for ¹³C).[3]

NMR Data Acquisition

All spectra should be acquired on a spectrometer operating at a ¹H frequency of at least 400 MHz to ensure adequate signal dispersion, particularly in the crowded aromatic region.

-

¹H NMR: A standard single-pulse experiment. A sufficient number of scans (e.g., 16-32) should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments are essential for differentiating carbon types.[4][5][6][7]

-

DEPT-90: Shows only CH (methine) signals.

-

DEPT-135: Shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons are absent in both DEPT spectra.

-

-

2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through 2-4 bonds.[8][9][10][11][12] It is invaluable for tracing proton networks within the phenyl, biphenyl, and acrylic acid fragments.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon signal to which it is directly attached (one-bond ¹JCH coupling).[13][14][15][16][17] It is the most reliable way to assign carbons that have attached protons.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJCH, where n=2-4).[13][18][19][20][21] This allows for the unambiguous connection of the individual molecular fragments, such as linking the acrylic acid protons to the pyrazole ring carbons.

Caption: The logical workflow for NMR-based structural elucidation.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum is predicted to show signals across distinct regions, corresponding to the carboxylic acid, aromatic, vinylic, and pyrazole protons.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Correlations |

| COOH | > 12.0 | broad singlet | - | The acidic proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| H5 | 8.0 - 8.5 | singlet | - | The sole proton on the pyrazole ring is deshielded by the heterocyclic aromatic system. Its singlet nature is a key identifier. |

| Aromatic (H2' to H6''') | 7.2 - 8.0 | multiplets | 7-9 (ortho), 1-3 (meta) | A complex region of overlapping multiplets from the 14 aromatic protons. COSY will be essential to trace the individual spin systems of the N-phenyl and biphenyl groups. |

| Hβ | ~7.5 | doublet | Jαβ ≈ 16 | The trans relationship to Hα results in a large coupling constant. This proton is deshielded by the pyrazole ring and the carbonyl group. |

| Hα | ~6.5 | doublet | Jαβ ≈ 16 | Coupled only to Hβ. The chemical shift is typical for a vinylic proton alpha to a carbonyl group.[22][23] |

Predicted ¹³C NMR and DEPT Spectral Data Analysis

The ¹³C NMR spectrum will show 19 distinct signals, as molecular symmetry is not expected. DEPT experiments are crucial for distinguishing between the numerous CH signals and the 8 quaternary carbons.

| Carbon(s) | Predicted δ (ppm) | DEPT-90 | DEPT-135 | Rationale & Key Correlations |

| Cγ (COOH) | 165 - 175 | Absent | Absent | The carboxylic acid carbonyl carbon is significantly deshielded.[24][25] |

| Aromatic (C1' to C6''') | 115 - 150 | CH only | CH (+), CH₂ (-) | The 18 aromatic carbons will appear in this range.[24][25][26] The 8 quaternary carbons (C1', C1'', C4'', C1''', C3, C4) will be identified by their absence in DEPT spectra. HMBC correlations from nearby protons are required for their assignment. |

| C5 | ~135 | Positive | Positive | The pyrazole CH carbon. HSQC will show a direct correlation to the H5 proton. |

| Cβ | 130 - 140 | Positive | Positive | The vinylic carbon beta to the carbonyl. Deshielded by resonance.[27] |

| Cα | 115 - 125 | Positive | Positive | The vinylic carbon alpha to the carbonyl. Shielded relative to Cβ by resonance effects.[27] |

Unambiguous Confirmation via 2D NMR Correlations

While 1D NMR provides the initial data, 2D NMR is required to assemble the structure with complete confidence.

-

COSY: Will confirm the J-coupling between Hα and Hβ of the acrylic acid moiety. It will also reveal the ortho and meta couplings within the three distinct phenyl rings, allowing for the delineation of each aromatic spin system.

-

HSQC: This experiment will provide a direct and unambiguous link between every proton and its attached carbon. For example, the singlet ¹H signal at ~8.2 ppm (H5) will correlate to the ¹³C signal at ~135 ppm (C5), confirming the assignment of the pyrazole CH group.

-

HMBC: This is the definitive experiment for establishing the connectivity between the molecular fragments. Key expected correlations that validate the overall structure include:

-

H5 (pyrazole) → C4 & C3: Confirms the position of the acrylic acid and biphenyl groups relative to the pyrazole CH.

-

Hα/Hβ (acrylic) → C4 (pyrazole): Unambiguously links the acrylic acid sidechain to the C4 position of the pyrazole ring.

-

H2''/H6'' (biphenyl) → C3 (pyrazole): Confirms the attachment of the biphenyl group to the C3 position.

-

H2'/H6' (N-phenyl) → C5 (pyrazole): Confirms the N-phenyl substitution pattern.

-

Conclusion

The structural characterization of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a multi-faceted challenge that is elegantly solved by a systematic and logical application of modern NMR techniques. By integrating the information from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every atom in the molecule can be precisely assigned. This methodical approach, grounded in the fundamental principles of NMR spectroscopy, provides an unassailable confirmation of the molecular structure, a foundational requirement for any further research or development involving this compound.

References

- Columbia University, NMR Core Facility. HSQC and HMBC.

- National Institutes of Health (NIH). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.

- American Chemical Society. One-Pot Synthesis and Photochemical Diversification of Pyrazolo[1,2-a]pyridazinones into 3D-Rich Scaffolds.

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

- The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.

-

Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. [Link]

-

Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

-

PubMed. Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate. [Link]

-

Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 5.1: COSY Spectra. [Link]

-

ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

-

ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

YouTube. Introduction to COSY NMR Spectroscopy. [Link]

-

Wikipedia. Heteronuclear single quantum coherence spectroscopy. [Link]

-

ResearchGate. 1 H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). [Link]

-

YouTube. Introduction to HMBC. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

-

Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

-

YouTube. What Is HSQC NMR? - Chemistry For Everyone. [Link]

-

Columbia University, NMR Core Facility. COSY. [Link]

-

Nanalysis. DEPT: A tool for 13C peak assignments. [Link]

-

Sci-Hub. Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

CEITEC. Measuring methods available and examples of their applications 2D HMBC. [Link]

-

Academic Journals. Synthesis and characterization of superabsorbent hydrogel based on chitosan-g-poly (acrylic acid-co- acrylonitrile). [Link]

-

YouTube. 12.03 Carbon-13 DEPT NMR Spectroscopy. [Link]

-

Polymer Source. Poly(Acrylic acid) Sample #: P16017-AA Structure. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

CEITEC. Measuring methods available and examples of their applications COSY. [Link]

-

OpenStax. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. [Link]

-

University of Ottawa NMR Facility Blog. HMBC vs. H2BC. [Link]

-

Revue Roumaine de Chimie. A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. [Link]

-

RJPBCS. Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. [https://www.rjpbcs.com/pdf/2019_10(6)/[15].pdf]([Link]15].pdf)

-

MDPI. Synthesis and Characterization Superabsorbent Polymers Made of Starch, Acrylic Acid, Acrylamide, Poly(Vinyl Alcohol), 2-Hydroxyethyl Methacrylate, 2-Acrylamido-2-methylpropane Sulfonic Acid. [Link]

-

NPTEL. 13C NMR spectroscopy • Chemical shift. [Link]

-

The Royal Society of Chemistry. General methods for preparation of arylcarboxylic acids. [Link]

-

University of Bath. 13C NMR Spectroscopy. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. rsc.org [rsc.org]

- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. emerypharma.com [emerypharma.com]

- 12. nmr.ceitec.cz [nmr.ceitec.cz]

- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. nmr.ceitec.cz [nmr.ceitec.cz]

- 21. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]

- 22. Acrylic acid(79-10-7) 1H NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 26. researchgate.net [researchgate.net]

- 27. Sci-Hub. Carbon‐13 NMR spectroscopy of acrylic monomer and Lewis acid complexes / Journal of Polymer Science: Polymer Chemistry Edition, 1974 [sci-hub.jp]

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a molecule of significant interest, belonging to a class of pyrazole derivatives known for their diverse pharmacological activities.[1][2] Mass spectrometry stands as a cornerstone analytical technique for the characterization of such compounds, providing invaluable information on molecular weight, elemental composition, and structural features through fragmentation analysis. This in-depth technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, drawing upon established principles of ionization and fragmentation to predict its behavior in a mass spectrometer.

Molecular Structure and Physicochemical Properties

3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex molecule featuring several key functional groups that dictate its behavior during mass spectrometric analysis. These include a biphenyl moiety, a phenyl-substituted pyrazole core, and an acrylic acid side chain.[3] Understanding the interplay of these groups is crucial for developing a robust analytical method and for interpreting the resulting mass spectra.

| Property | Value | Source |

| Molecular Formula | C28H20N2O2 | Deduced from structure |

| Molecular Weight | 416.47 g/mol | Calculated |

| Key Structural Features | Biphenyl group, Phenyl group, Pyrazole ring, Acrylic acid | Visual Inspection |

Part 1: Strategic Method Development for Mass Spectrometry Analysis

The selection of an appropriate mass spectrometry method is contingent on the analyte's physicochemical properties and the desired analytical outcome. For 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, a molecule with acidic and aromatic character, Electrospray Ionization (ESI) is the most logical choice.

Ionization Technique: The Case for Electrospray Ionization (ESI)

The presence of a carboxylic acid group makes this molecule readily ionizable under ESI conditions.[4][5][6] ESI is a soft ionization technique that typically produces intact molecular ions, which is essential for accurate molecular weight determination. Both positive and negative ion modes should be explored.

-

Negative Ion Mode (-ESI): The carboxylic acid group will readily deprotonate to form a carboxylate anion [M-H]-, making this the most probable and efficient ionization pathway. The mobile phase should be slightly basic (e.g., containing a small amount of ammonium hydroxide or a volatile amine) to facilitate deprotonation.

-

Positive Ion Mode (+ESI): While less likely to be as sensitive as negative mode for this compound, protonation of the nitrogen atoms in the pyrazole ring can occur to form the [M+H]+ ion.[2] Acidification of the mobile phase (e.g., with formic acid or acetic acid) will promote this process.

The choice between positive and negative ion modes will ultimately be determined by which provides the better signal-to-noise ratio and more informative fragmentation data during tandem mass spectrometry (MS/MS) experiments.

Liquid Chromatography: The Separation Imperative

Prior to mass analysis, chromatographic separation using High-Performance Liquid Chromatography (HPLC) is indispensable, especially when dealing with complex matrices such as biological fluids or reaction mixtures.[7] A reversed-phase C18 column is a suitable starting point for this relatively nonpolar molecule.

A typical HPLC method would be:

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

This method should provide good retention and peak shape for the analyte. The use of formic acid as a mobile phase additive serves to improve peak shape and ionization efficiency in positive ion mode ESI. For negative ion mode, a mobile phase containing a low concentration of ammonium acetate could be beneficial.

Mass Analyzer: High Resolution for Unambiguous Identification

To confirm the elemental composition of the parent ion and its fragments, a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is highly recommended. These analyzers provide the mass accuracy required to distinguish between isobaric species and to calculate elemental formulas with high confidence.

Part 2: Deciphering the Fragmentation Puzzle: A Predictive Approach

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation.[8] By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated, which acts as a "fingerprint" for the molecule. While no specific MS/MS data for this exact compound is publicly available, we can predict the most likely fragmentation pathways based on the known fragmentation of its constituent moieties.[9][10][11]

Predicted Fragmentation in Negative Ion Mode (-ESI)

In negative ion mode, the precursor ion will be the deprotonated molecule, [M-H]-, with a nominal m/z of 415. The primary fragmentation events are expected to involve the carboxylic acid group and the bonds connecting the various ring systems.

Key Predicted Fragmentations:

-

Loss of CO2 (decarboxylation): The most common fragmentation for carboxylates is the neutral loss of CO2 (44 Da). This would result in a fragment ion at m/z 371.

-

Cleavage of the Acrylic Acid Side Chain: Cleavage of the bond between the pyrazole ring and the acrylic acid side chain can occur, leading to characteristic fragments.

-

Ring System Cleavages: The pyrazole ring itself can undergo fragmentation, often involving the loss of HCN or related neutral species.[12]

Caption: Predicted Fragmentation Pathway in -ESI Mode.

Predicted Fragmentation in Positive Ion Mode (+ESI)

In positive ion mode, the precursor ion will be the protonated molecule, [M+H]+, with a nominal m/z of 417. Protonation is likely to occur on one of the pyrazole nitrogens.

Key Predicted Fragmentations:

-

Loss of H2O: The acrylic acid moiety can facilitate the loss of a water molecule (18 Da), giving a fragment at m/z 399.

-

Cleavage of the Acrylic Acid Group: Similar to negative mode, the acrylic acid group can be lost.

-

Biphenyl and Phenyl Ion Formation: Cleavage of the bonds connecting the ring systems will likely lead to the formation of stable biphenyl (m/z 154) and phenyl (m/z 77) cations.

-

Pyrazole Ring Fragmentation: The protonated pyrazole ring can undergo characteristic ring-opening and fragmentation pathways.

Caption: Predicted Fragmentation Pathway in +ESI Mode.

Part 3: Experimental Protocols and Data Interpretation

Sample Preparation Protocol

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Data Acquisition Protocol

-

Full Scan MS: Perform a full scan MS experiment in both positive and negative ion modes over a mass range of m/z 100-1000 to determine the accurate mass of the molecular ion.

-

Tandem MS (MS/MS): Perform targeted MS/MS experiments on the [M-H]- and [M+H]+ precursor ions. Use a stepped collision energy approach (e.g., 10, 20, and 40 eV) to obtain a comprehensive fragmentation spectrum.

A Framework for Data Interpretation

-

Molecular Ion Confirmation: The first step in data analysis is to confirm the presence of the correct molecular ion in the full scan spectrum. The measured accurate mass should be within 5 ppm of the theoretical mass.

-

Fragmentation Pattern Analysis: Compare the experimentally observed fragment ions with the predicted fragmentation pathways. The presence of key fragments, such as the loss of CO2 in negative mode or the formation of the biphenyl cation in positive mode, will provide strong evidence for the proposed structure.

-

Software-Assisted Analysis: Utilize vendor-specific or third-party software to aid in the interpretation of the mass spectra. These tools can help in elemental composition determination, spectral matching (if a library is available), and structural elucidation.

Conclusion

The mass spectrometry analysis of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a multifaceted process that requires a systematic and informed approach. By leveraging the principles of electrospray ionization and collision-induced dissociation, and by understanding the inherent fragmentation tendencies of the molecule's functional groups, a wealth of structural information can be obtained. This guide provides a robust framework for method development, data acquisition, and interpretation, enabling researchers to confidently characterize this and similar pyrazole-containing compounds. The predictive nature of the fragmentation pathways outlined herein serves as a valuable starting point for experimental design and data analysis in the absence of pre-existing spectral libraries.

References

-

ResearchGate. MS/MS fragmentation path way for Naproxen and acrylic acid impurity. [Link]

-

ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

-

MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]

-

ACS Publications. Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. [Link]

-

PubMed. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. [Link]

-

University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

-

Indian Journal of Chemistry. Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. [Link]

-

Chemical Methodologies. Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. [Link]

-

ACS Publications. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. [Link]

-

PubMed. 4-[Bis(3-phenyl-1H-pyrazol-1-yl)meth-yl]benzene-1,2-diol. [Link]

-

JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

-

RSC Publishing. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

-

ResearchGate. Mass spectral investigation of compounds 1 and 11-15. [Link]

-

SciELO South Africa. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid|CAS 108446-74-8 [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. scienceready.com.au [scienceready.com.au]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the FT-IR Spectrum of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid

Foreword: The Role of Vibrational Spectroscopy in Modern Drug Discovery

In the landscape of contemporary drug development, the precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques at our disposal, Fourier-Transform Infrared (FT-IR) spectroscopy remains a cornerstone for its ability to provide a molecular "fingerprint," revealing the functional groups and bonding architecture of a molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the FT-IR spectrum of the novel compound, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid. Our objective is to not only present the spectral data but to also delve into the causal relationships between molecular structure and vibrational modes, thereby providing a robust framework for the characterization of this and similar complex heterocyclic systems.

Molecular Architecture and Its Spectroscopic Implications

The subject of our analysis, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, is a multi-functionalized molecule with significant potential in medicinal chemistry. Its structure is characterized by several key components: a central pyrazole ring, a biphenyl substituent, a phenyl group, and an acrylic acid moiety. Each of these components possesses distinct vibrational characteristics that will manifest in the FT-IR spectrum. A thorough understanding of these individual contributions is essential for the accurate interpretation of the complete spectrum.

Molecular Structure Diagram

Caption: Chemical structure of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The acquisition of a clean, high-resolution FT-IR spectrum is fundamental to its accurate interpretation. The following protocol outlines a standard procedure for the analysis of a solid-state sample such as 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and reproducibility.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

-

A single-reflection diamond ATR accessory.

Protocol:

-

Instrument Preparation and Background Collection:

-

Ensure the spectrometer and ATR accessory have been powered on and allowed to thermally stabilize for at least 30 minutes. This minimizes baseline drift.

-

Clean the diamond crystal of the ATR accessory with a solvent-grade isopropanol or ethanol and a lint-free wipe.

-

Record a background spectrum. This is a critical step to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic absorbance from the ATR crystal.

-

-

Sample Preparation and Application:

-

Place a small amount (typically 1-2 mg) of the finely powdered 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid onto the center of the diamond crystal.

-

Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal surface. Inadequate contact is a common source of poor spectral quality.

-

-

Data Acquisition:

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The collected interferogram is subjected to a Fourier transform to generate the infrared spectrum.

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Baseline correction may be applied to remove any broad, underlying features not attributable to the sample.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring the FT-IR spectrum using the ATR technique.

In-Depth Spectral Interpretation

The FT-IR spectrum of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a composite of the vibrational modes of its constituent functional groups. The following is a detailed analysis of the expected absorption bands, with assignments based on established literature values for similar structures.

The Carboxylic Acid Moiety: A Dominant Feature

The acrylic acid group will produce some of the most characteristic and easily identifiable bands in the spectrum.

-

O-H Stretching: The hydroxyl (O-H) stretch of the carboxylic acid is expected to appear as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹ .[1][2] This significant broadening is a hallmark of the extensive intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the solid state.[3] This broad envelope will likely overlap with the C-H stretching vibrations.

-

C=O Stretching: The carbonyl (C=O) stretching vibration will be a strong, sharp absorption. For an α,β-unsaturated carboxylic acid, this band is typically found between 1710 and 1690 cm⁻¹ .[2] The conjugation with the C=C double bond slightly lowers the frequency compared to a saturated carboxylic acid.

-

C-O Stretching and O-H Bending: The spectrum will also feature bands corresponding to the C-O stretching and O-H in-plane bending vibrations, which are coupled. These typically appear in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[1] A broad O-H out-of-plane bending vibration may also be observed around 950-910 cm⁻¹ .[1]

Aromatic and Heteroaromatic Ring Systems

The molecule contains multiple aromatic systems: a biphenyl group, a phenyl group, and the pyrazole ring. Their vibrations will contribute significantly to the spectrum, particularly in the fingerprint region.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl, biphenyl, and pyrazole rings will appear as a series of sharp, medium-intensity bands just above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range.[4]

-

C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic and pyrazole rings will give rise to a set of characteristic absorptions in the 1620-1430 cm⁻¹ region.[4] For pyrazole derivatives, C=N stretching is often observed around 1600-1500 cm⁻¹ .[5]

-

Aromatic C-H Bending: The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution patterns on the aromatic rings. These strong absorptions typically appear in the 900-675 cm⁻¹ region. The specific positions of these bands can help confirm the substitution patterns of the phenyl and biphenyl groups.

The Pyrazole Core

The pyrazole ring has its own set of characteristic vibrations.

-

Ring Stretching: As mentioned, the C=C and C=N stretching vibrations contribute to the absorptions in the 1620-1430 cm⁻¹ range.[4]

-

N-N Stretching: The N-N stretching vibration in pyrazole rings can be found in the 1440–1380 cm⁻¹ region.[6]

-

Ring Deformation: Pyrazole ring deformation vibrations are expected at lower frequencies, with one such mode observed experimentally around 634 cm⁻¹ in a similar compound.[6]

The Acrylic Moiety

-

C=C Stretching: The stretching of the carbon-carbon double bond in the acrylic acid moiety, being conjugated with the pyrazole ring and the carbonyl group, is expected to appear in the 1640-1610 cm⁻¹ region.

Summary of Expected FT-IR Absorption Bands

The following table provides a consolidated overview of the principal vibrational modes and their expected absorption ranges for 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| Aromatic C-H Stretch | Phenyl, Biphenyl, Pyrazole | 3100 - 3000 | Medium, Sharp |

| C=O Stretch | α,β-Unsaturated Carboxylic Acid | 1710 - 1690 | Strong, Sharp |

| C=C Stretch (Alkene) | Acrylic Acid | 1640 - 1610 | Medium |

| C=C and C=N Ring Stretch | Aromatic Rings and Pyrazole | 1620 - 1430 | Medium to Strong |

| O-H In-plane Bend | Carboxylic Acid | 1440 - 1395 | Medium |

| N-N Stretch | Pyrazole Ring | 1440 - 1380 | Medium |

| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |

| O-H Out-of-plane Bend | Carboxylic Acid | 950 - 910 | Medium, Broad |

| Aromatic C-H Out-of-plane Bend | Phenyl and Biphenyl Rings | 900 - 675 | Strong |

| Pyrazole Ring Deformation | Pyrazole Ring | ~630 | Medium |

Conclusion: A Spectroscopic Signature for Structural Integrity

The FT-IR spectrum of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid provides a wealth of information that is crucial for its structural confirmation and quality control in a drug development pipeline. The presence of the very broad O-H stretch, the sharp carbonyl absorption in the conjugated region, and the complex pattern of absorptions in the fingerprint region corresponding to the aromatic and heteroaromatic rings collectively form a unique spectroscopic signature. By carefully analyzing these features, researchers can confidently verify the identity and purity of this complex molecule. This guide provides a foundational framework for such an analysis, empowering scientists to leverage the full potential of FT-IR spectroscopy in their research endeavors.

References

-

Der Pharma Chemica. PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Available from: [Link]

-

MDPI. 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Available from: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

ResearchGate. (PDF) Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) by Using DFT Approach. Available from: [Link]

-

MDPI. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available from: [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

PubMed. Synthesis, characterization and fluorescence studies of novel bi-phenyl based acrylate and methacrylate. Available from: [Link]

-

RJPBCS. FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. Available from: [Link]

-

ResearchGate. (PDF) 2-(Benzoylamino)-3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)acrylic acid. Available from: [Link]

-

Inorganic Chemistry Research. Synthesis, characterization, spectroscopic investigation and crystal structure determination of new derivative of N-phenylpyrazine-2-carboxamide ligands. Available from: [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. Available from: [Link]

-

ResearchGate. Vibrational analysis of some pyrazole derivatives | Request PDF. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Database of ATR-FT-IR spectra of various materials – ATR-FT-IR spectra of conservation-related materials in the MID-IR and FAR-IR region [spectra.chem.ut.ee]

- 5. scbt.com [scbt.com]

- 6. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility Properties of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation development to bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility properties of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, a complex heterocyclic compound with significant hydrophobic character. Lacking specific public domain data for this exact molecule, this paper establishes a framework for its analysis based on first principles of physical organic chemistry and proven methodologies in pharmaceutical sciences. We will dissect the molecule's structural attributes to predict its behavior, provide authoritative, step-by-step protocols for experimental solubility determination, and discuss the critical factors that govern its dissolution in various organic media. This document is intended for researchers, chemists, and drug development professionals seeking to understand and experimentally characterize the solubility of this and structurally related compounds.

Introduction: The Central Role of Solubility

In the realm of drug discovery and development, solubility is not merely a physical property; it is a cornerstone of "developability." A compound's ability to dissolve in a given solvent system dictates the feasibility of its synthesis, purification, formulation, and ultimately, its absorption in the body. Poor solubility can terminate the progression of an otherwise promising drug candidate, leading to challenges in achieving therapeutic concentrations and consistent bioavailability.[1][2]

The subject of this guide, 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, is a molecule of interest due to its pyrazole core, a scaffold present in numerous FDA-approved drugs like Celecoxib.[3][4] The acrylic acid moiety and extensive aromatic substitution suggest its potential as a synthetic intermediate or a bioactive molecule in its own right. Understanding its solubility is the first step in harnessing its potential.

Molecular Structure and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its physical properties. By analyzing the functional groups and overall topology of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid, we can make educated predictions about its solubility profile.

Structural Features:

-

Polar/Hydrogen Bonding Groups:

-

Carboxylic Acid (-COOH): This group is the primary driver of polarity. It can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its presence suggests potential solubility in polar, protic solvents (like alcohols) and polar aprotic solvents that can accept hydrogen bonds (like DMSO or DMF).

-

Pyrazole Ring: The two adjacent nitrogen atoms in the pyrazole ring are weakly basic and can act as hydrogen bond acceptors.[5]

-

-

Non-Polar/Hydrophobic Groups:

-

Biphenyl Group: This large, rigid, and highly conjugated system of two phenyl rings is the dominant hydrophobic feature.[6] It will strongly favor dissolution in non-polar or moderately polar aromatic solvents (like toluene or xylene) through π-π stacking interactions.

-

N-Phenyl Group: The phenyl ring attached to the pyrazole nitrogen further contributes to the molecule's significant non-polar surface area.

-

Predicted Solubility Profile:

Based on the principle of "like dissolves like," a balance of these opposing features governs solubility.[7] The molecule's large, non-polar surface area, contributed by the biphenyl and phenyl rings, will severely limit its solubility in highly polar solvents like water and short-chain alcohols. Conversely, the polar carboxylic acid group will prevent it from being highly soluble in purely non-polar aliphatic solvents like hexane.

Therefore, it is predicted that optimal solubility will be found in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate both the hydrophobic backbone and the polar carboxylic acid moiety. Moderate solubility is expected in chlorinated solvents and some esters.

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of several forces.[8]

-

Crystal Lattice Energy: Before a molecule can be solvated, energy must be supplied to overcome the intermolecular forces holding the solid crystal together (solute-solute interactions). For a large, planar molecule like this, strong π-π stacking and hydrogen bonding in the solid state can lead to high lattice energy, which in turn reduces solubility.

-

Solvation Energy: Energy is released when the solute molecules form new interactions with the solvent molecules (solute-solvent interactions). The magnitude of this energy release depends on the compatibility of their intermolecular forces (dipole-dipole, hydrogen bonding, van der Waals forces).

-

Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent to accommodate the solute molecule.

A compound dissolves when the energy released during solvation is sufficient to overcome both the crystal lattice energy and the energy required to disrupt solvent-solvent interactions.

Experimental Determination of Solubility

Theoretical predictions provide a starting point, but empirical measurement is the gold standard. In pharmaceutical development, two types of solubility are routinely measured: thermodynamic and kinetic.[9][10]

Thermodynamic (Equilibrium) Solubility

This is the true, equilibrium concentration of a compound in a saturated solution at a specific temperature. It is the most accurate and relevant measure for formulation and biopharmaceutical classification. The "shake-flask" method is the universally accepted standard for this determination.[1][11]

-

Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains at equilibrium) to a known volume of the selected organic solvent in a sealed, inert vial (e.g., glass HPLC vial).

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium, generally 24 to 48 hours.[11] This extended time is crucial to overcome kinetic barriers and ensure the system has reached its lowest energy state.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand, permitting the undissolved solid to settle. To ensure a particle-free sample for analysis, centrifuge the vials at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Sampling: Carefully pipette an aliquot of the clear supernatant. Causality Check: It is critical not to disturb the solid pellet at the bottom of the vial.

-

Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.

-

Quantification: Analyze the concentration of the dissolved compound using a validated, stability-indicating analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12] A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Caption: Thermodynamic Solubility Workflow.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement of the concentration at which a compound precipitates from a solution when added from a concentrated organic stock (usually DMSO).[9][13] It is not a true equilibrium value but is invaluable in early drug discovery for ranking compounds and flagging potential issues.[10]

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution into the wells of a 96-well microtiter plate. Then, add the organic solvent of interest to each well to achieve the final target concentration. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its co-solvent effect.[9]

-

Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a shorter period, typically 1 to 2 hours.[14]

-

Precipitation Detection: Measure the amount of precipitation. This can be done directly in the plate using nephelometry (light scattering) or by filtering the plate and then measuring the concentration of the remaining dissolved compound in the filtrate via UV spectrophotometry or LC-MS.[14]

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Caption: Kinetic Solubility Workflow.

Summary of Expected Solubility Data

While experimental data is not available, the following table provides an illustrative summary of the expected thermodynamic solubility of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid in a range of common organic solvents at 25 °C, categorized by solvent type. This serves as a practical guide for solvent selection in synthesis and formulation.

| Solvent Class | Solvent Name | Polarity Index | Expected Solubility (mg/mL) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | > 100 | Excellent H-bond acceptor, effectively solvates both polar and non-polar regions. |

| Dimethylformamide (DMF) | 6.4 | > 100 | Similar to DMSO, provides a highly polar environment capable of strong dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | 4.0 | 20 - 50 | Good balance of polarity and ether functionality to dissolve the molecule. | |

| Acetonitrile | 5.8 | 5 - 15 | Polar, but a weaker H-bond acceptor than DMSO/DMF, leading to lower solubility. | |

| Polar Protic | Methanol | 5.1 | 1 - 5 | H-bonding with -COOH is counteracted by the large hydrophobic bulk. |

| Ethanol | 4.3 | 2 - 10 | Slightly better than methanol due to increased non-polar character. | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | 10 - 30 | Moderate polarity, effective at dissolving large organic molecules. |

| Chloroform | 4.1 | 15 - 40 | Similar to DCM, can act as a weak H-bond donor. | |

| Aromatic | Toluene | 2.4 | 5 - 15 | Favorable π-π interactions with the biphenyl and phenyl rings, but poor solvation of the -COOH group. |

| Esters | Ethyl Acetate | 4.4 | 10 - 25 | Moderately polar with H-bond accepting carbonyl group. |

| Non-Polar Aliphatic | n-Hexane | 0.1 | < 0.1 | Highly non-polar; cannot effectively solvate the polar carboxylic acid group. |

Note: The values presented in this table are predictive and illustrative. They must be confirmed by rigorous experimental determination as described in Section 4.

Conclusion

The solubility of 3-(3-Biphenyl-4-yl-1-phenyl-1H-pyrazol-4-yl)-acrylic acid is a complex property dictated by the molecule's dualistic nature: a polar, hydrogen-bonding carboxylic acid head and a large, hydrophobic aromatic tail. Theoretical analysis strongly suggests that its solubility will be limited in both highly polar protic and non-polar aliphatic solvents, with optimal dissolution occurring in polar aprotic solvents like DMSO and DMF. For any practical application in research or development, these predictions must be substantiated with robust experimental data. By employing standardized protocols for thermodynamic and kinetic solubility determination, researchers can generate the critical data needed to guide solvent selection for chemical synthesis, purification, and the successful formulation of this promising compound.

References

- RSC Publishing. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery.

- Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility.

- Chaudhry, F., et al. (n.d.). Synthesis of Pyrazoleacrylic Acids and Their Derivatives. Asian Publication Corporation.

- ACS Publications. (2025). Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. Crystal Growth & Design.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- ResearchGate. (2017). Chemistry and Therapeutic Review of Pyrazole.

- World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies.

- University of Canterbury. (2023). Solubility of Organic Compounds.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- ResearchGate. (2025). Synthesis of Pyrazoleacrylic Acids and Their Derivatives | Request PDF.

- MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.

- Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates.

- ResearchGate. (n.d.). Concept of solubility prediction in organic solvents by machine learning.

- Benchchem. (n.d.). 3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid.

- Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds? YouTube.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (n.d.). Kinetic solubility: Experimental and machine-learning modeling perspectives | Request PDF.

- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?

- Semantic Scholar. (2012). Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles.

- RSC Publishing. (n.d.). A unified ML framework for solubility prediction across organic solvents.

- ResearchGate. (2025). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Basu, A., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC - PubMed Central.

- Journal of Pharmaceutical Sciences. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Savjani, K. T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Wikipedia. (n.d.). Biphenyl.

Sources

- 1. evotec.com [evotec.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. chemrevlett.com [chemrevlett.com]

- 5. mdpi.com [mdpi.com]

- 6. Biphenyl - Wikipedia [en.wikipedia.org]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. inventivapharma.com [inventivapharma.com]

- 11. who.int [who.int]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-Depth Technical Guide to the Photophysical Properties of Biphenyl-Substituted Pyrazole Fluorophores

Abstract

The pyrazole scaffold is a cornerstone in the development of advanced fluorophores, prized for its synthetic versatility and robust photophysical characteristics.[1][2] The strategic incorporation of biphenyl moieties into the pyrazole core represents a significant leap forward, offering a powerful tool to modulate electronic properties and steric hindrance, thereby fine-tuning the photophysical behavior for specialized applications. This guide provides an in-depth exploration of the synthesis, photophysical properties, and practical applications of biphenyl-substituted pyrazole fluorophores, with a particular focus on their relevance to researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental design, provide validated protocols for characterization, and illustrate key concepts with data-driven examples and visualizations.

Introduction: The Strategic Advantage of Biphenyl Substitution

N-heteroaromatic fluorophores are integral to modern bioimaging and sensing applications due to their inherent electronic properties and biocompatibility.[1] Among these, pyrazole derivatives are particularly noteworthy for their high quantum yields, photostability, and tunable emission spectra.[1] The introduction of a biphenyl substituent is a deliberate design choice aimed at enhancing and controlling these properties through several key mechanisms:

-

Extended π-Conjugation: The biphenyl group extends the conjugated π-system of the pyrazole core. This extension generally leads to a bathochromic (red) shift in both the absorption and emission spectra, moving the operational wavelengths to regions with lower cellular autofluorescence and deeper tissue penetration, which is highly advantageous for biological imaging.[3]

-

Modulation of Intramolecular Charge Transfer (ICT): Many pyrazole-based fluorophores exhibit intramolecular charge transfer upon excitation, a phenomenon highly sensitive to the local environment. The biphenyl moiety, with its tunable electronic nature (through further substitution on the distal phenyl ring), can significantly influence the efficiency and energy of this ICT process.[4][5] This provides a mechanism for creating environmentally sensitive (solvatochromic) probes.

-

Steric Hindrance and Aggregation-Induced Emission (AIEE): The bulky nature of the biphenyl group can introduce steric hindrance that restricts intramolecular rotations in the excited state. This restriction can block non-radiative decay pathways, leading to enhanced fluorescence quantum yields. In some cases, this steric hindrance can promote aggregation-induced emission, a phenomenon where the fluorophore is weakly emissive in solution but becomes highly fluorescent in an aggregated state.[6]

This guide will systematically explore how these molecular design principles translate into tangible photophysical properties and their application in drug discovery.